Isobutyryl fluoride
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H7FO |
|---|---|
Molecular Weight |
90.1 g/mol |
IUPAC Name |
2-methylpropanoyl fluoride |
InChI |
InChI=1S/C4H7FO/c1-3(2)4(5)6/h3H,1-2H3 |
InChI Key |
FSQOYWQCIXSBNP-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)F |
Canonical SMILES |
CC(C)C(=O)F |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Isobutyryl fluoride serves as a crucial reagent in the synthesis of various pharmaceuticals and biologically active compounds. Notably, it has been used in:
- Synthesis of Antiviral Drugs : It plays a role in the synthesis of molnupiravir, an antiviral medication used for COVID-19 treatment.
- Acylation Reactions : It is employed as an acylating agent for ketimine derivatives of alpha-amino esters and nucleosides, facilitating the development of new therapeutic agents.
Polymer Chemistry
In polymer science, this compound acts as a monomer for synthesizing polyisobutyramide and related copolymers. These materials can be tailored for specific applications based on their properties.
Analytical Chemistry
This compound is utilized in separation techniques to identify compounds like shikonin from plant extracts. Its reactivity allows for effective derivatization, enhancing the detection and analysis of complex mixtures.
Data Table: Applications Summary
| Application Area | Specific Uses | Key Compounds Involved |
|---|---|---|
| Organic Synthesis | Antiviral drug synthesis | Molnupiravir |
| Acylation of nucleosides | Alpha-amino esters | |
| Polymer Chemistry | Monomer for polyisobutyramide | Polyisobutyramide |
| Analytical Chemistry | Separation and identification | Shikonin |
Acylation in Drug Synthesis
A significant study demonstrated the use of this compound in the chemoselective acylation of cytidine's primary alcohol to develop antiviral drugs. The reaction was conducted using dimethylformamide (DMF) as a solvent with triethylamine as a base to enhance yield.
Toxicity Assessment
Research has highlighted the potential health risks associated with this compound exposure. Chronic exposure can lead to respiratory issues such as reactive airways dysfunction syndrome (RADS). A study indicated that prolonged exposure may result in conditions like chronic bronchitis among workers in environments with high concentrations of this compound.
Comparison with Similar Compounds
Physical and Chemical Properties
Table 1: Comparative Physical Properties of Isobutyryl Fluoride and Analogues
Key Observations:
- Boiling Points: this compound (61°C) has a lower boiling point than its chloride analogue (92°C) due to weaker intermolecular forces (van der Waals vs. dipole-dipole interactions in chlorides) .
- Reactivity: Acyl chlorides (e.g., isobutyryl chloride) hydrolyze rapidly with water, generating HCl, whereas fluorides release HF more slowly, making them less reactive but still hazardous .
- Hazards: Both fluorides and chlorides are corrosive, but chlorides pose higher immediate risks due to rapid HCl release .
Structural and Spectroscopic Differences
This compound’s microwave spectroscopy data reveals a planar carbonyl group with a fluorine atom exhibiting strong electronegativity effects, altering dipole moments compared to chlorides . Nuclear Magnetic Resonance (NMR) studies of isobutyryl-containing compounds (e.g., aesculiside K) show distinct δC values for the isobutyryl carbonyl carbon (177.0 ppm) compared to acetyl groups (171.2 ppm), highlighting electronic differences between fluorides/chlorides and other acyl derivatives .
Preparation Methods
Reaction of Isobutyryl Chloride with Metal Fluorides
A classical approach to isobutyryl fluoride involves halogen exchange reactions starting from isobutyryl chloride (C₃H₇COCl). This method leverages the nucleophilic displacement of chloride by fluoride ions. Early industrial processes employed anhydrous hydrogen fluoride (HF) or potassium fluoride (KF) as fluorinating agents. For instance, reacting isobutyryl chloride with excess HF at 50–100°C yields this compound, with HCl as a byproduct.
The reaction proceeds via an SN2 mechanism, where the fluoride ion attacks the electrophilic carbonyl carbon. However, the hygroscopic nature of KF and the corrosive properties of HF necessitate stringent anhydrous conditions. Modern adaptations use phase-transfer catalysts like 18-crown-6 to enhance fluoride solubility in aprotic solvents such as acetonitrile or tetrahydrofuran. These modifications improve yields to 70–80% while reducing reaction times.
Catalytic Fluorination Using HF
Hydrogen fluoride serves dual roles as both a solvent and catalyst in large-scale fluorination. In a typical setup, isobutyryl chloride is bubbled through liquid HF at 0–20°C, achieving near-quantitative conversion within 2–4 hours. This method benefits from HF’s high polarity and low nucleophilicity, which minimize side reactions like esterification. However, equipment corrosion and HF handling remain significant challenges, requiring specialized nickel or Monel reactors.
Carbonylation of Isopropyl Fluoride
Reaction Mechanism and Stoichiometry
The most efficient route to this compound, as disclosed in U.S. Patent 4,451,670, involves the carbonylation of isopropyl fluoride (C₃H₇F) with carbon monoxide (CO) in the presence of anhydrous HF. The reaction follows:
$$
\text{C}3\text{H}7\text{F} + \text{CO} \xrightarrow{\text{HF}} \text{C}3\text{H}7\text{COF}
$$
HF acts as a Lewis acid catalyst, polarizing the CO molecule and facilitating nucleophilic attack by isopropyl fluoride. The process operates at 0–80°C and 150–700 psi, with reaction times of 4–12 hours.
Process Optimization
Key parameters influencing yield and selectivity include:
| Parameter | Optimal Range | Effect on Reaction |
|---|---|---|
| Temperature | 40–60°C | Higher temperatures accelerate kinetics but promote decarbonylation |
| Pressure | 300–500 psi | Elevated pressures favor CO solubility and rate |
| HF:Molar Ratio | 2:1 (HF:Substrate) | Excess HF suppresses oligomerization |
Under optimized conditions, this method achieves >90% conversion with minimal byproducts like isobutyric acid or polymeric residues.
Historical Context and Older Methods
Use of Alkyl Chlorides/Bromides with CO
Prior to the development of direct fluorocarbonylation, this compound was synthesized via the reaction of tertiary alkyl halides (e.g., tert-butyl chloride) with CO in the presence of BF₃/HF catalysts. While effective for branched substrates, this method suffers from poor regioselectivity when applied to linear alkyl halides. For example, isopropyl chloride yields only 35–40% this compound due to competing elimination reactions.
Industrial Synthesis and Scalability
Continuous-Flow Reactor Designs
Modern plants employ continuous-flow systems to enhance safety and productivity. A representative setup includes:
- Feedstock Mixing Zone : Isopropyl fluoride and CO are premixed with recycled HF.
- Tubular Reactor : Constructed from Hastelloy C-276, operating at 50°C and 450 psi.
- Distillation Column : Separates this compound (b.p. 47°C) from HF (b.p. 19.5°C) for catalyst recovery.
This configuration achieves a space-time yield of 0.8 kg·L⁻¹·h⁻¹, making it economically viable for multi-ton production.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Industrial Relevance |
|---|---|---|---|
| Halogen Exchange | Simple setup, low capital cost | Corrosive reagents, moderate yields | Declining |
| Fluorocarbonylation | High yield, catalyst recycling | High-pressure equipment required | Dominant |
Q & A
Q. What experimental protocols are recommended for synthesizing isobutyryl fluoride with high purity?
this compound is typically synthesized via halogen exchange reactions, such as reacting isobutyryl chloride with metal fluorides (e.g., KF or AgF) under anhydrous conditions. A key methodological consideration is suppressing side reactions like hydrolysis or acyl migration. For instance, tetra--butylammonium fluoride (TBAF) can induce isobutyryl migration, but this can be mitigated by adding acetic acid as a stabilizing agent . Detailed protocols should include inert atmosphere techniques (e.g., Schlenk line), solvent selection (e.g., dichloromethane or THF), and post-synthesis purification via fractional distillation. Characterization by NMR and IR spectroscopy is critical to confirm purity .
Q. How should researchers characterize the physicochemical properties of this compound?
Standard characterization includes:
- Spectroscopic Analysis : NMR (to identify methyl group splitting patterns), NMR (for fluorine environment), and IR spectroscopy (C=O stretching ~1800 cm).
- Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures.
- Reactivity Profiling : Test reactions with nucleophiles (e.g., water, alcohols) to evaluate hydrolysis rates. Ensure all data align with literature benchmarks, such as microwave rotational spectroscopy data for gas-phase structural confirmation .
Q. What safety protocols are essential when handling this compound?
this compound is highly reactive, corrosive, and moisture-sensitive. Key safety measures include:
- Use of fume hoods and personal protective equipment (PPE: gloves, goggles, lab coat).
- Storage in sealed, inert containers under dry argon.
- Immediate neutralization of spills with sodium bicarbonate. Reference safety data from analogous compounds (e.g., isobutyryl chloride) for emergency protocols, but verify fluoride-specific hazards .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
Discrepancies in rotational constants or vibrational frequencies may arise from differences in experimental conditions (e.g., gas-phase vs. matrix-isolated samples). To address this:
- Compare microwave spectroscopy data (e.g., bond lengths from rotational transitions ) with computational results (DFT or ab initio calculations).
- Replicate studies under controlled humidity and temperature to isolate environmental effects.
- Publish raw data and computational input files in supplementary materials to enable reproducibility .
Q. What methodologies optimize the stabilization of this compound in long-term storage?
Advanced stabilization strategies include:
- Additive Stabilization : Co-storage with molecular sieves or anhydrous salts (e.g., MgSO) to absorb residual moisture.
- Catalyst Inhibition : Use of trace acetic acid to suppress acyl migration, as demonstrated in sucrose derivative syntheses .
- Cryogenic Storage : Storage at –20°C in amber vials to reduce thermal degradation. Validate stability via periodic NMR checks over 6–12 months.
Q. How can computational chemistry predict the reactivity of this compound in novel reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can model:
- Electrophilicity : Fukui indices to identify reactive sites.
- Reaction Pathways : Transition states for nucleophilic acyl substitutions. Calibrate models using experimental kinetic data (e.g., hydrolysis rates) and validate against spectroscopic results .
Methodological Recommendations
- Experimental Reproducibility : Follow Beilstein Journal guidelines for detailed experimental sections, including exact molar ratios, reaction times, and purification steps .
- Data Archiving : Deposit raw spectral data in repositories like Zenodo or Figshare to enhance transparency .
- Interdisciplinary Validation : Collaborate with computational chemists to reconcile experimental and theoretical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
